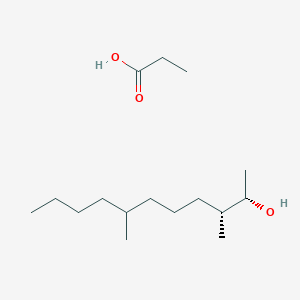
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid is an organic compound that features a unique combination of a secondary alcohol and a carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a corresponding ketone precursor using a chiral catalyst. The reaction conditions typically include a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a chiral rhodium complex. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a chiral catalyst to achieve high yields and enantioselectivity. The reaction is typically conducted in a continuous flow reactor to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Thionyl chloride in dichloromethane at room temperature.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding primary alcohol.
Substitution: The major products are the corresponding alkyl halides.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid involves its interaction with specific molecular targets and pathways. The secondary alcohol group can form hydrogen bonds with enzymes, affecting their activity. The carboxylic acid group can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R)-2,3-dibromo-3-phenylpropanoic acid
- (2R,3R)-2,3-dibromo-3-phenylpropanoic acid
- 3,7-dimethylundecanoic acid
Uniqueness
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to interact with biological systems in ways that similar compounds may not, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
207351-70-0 |
|---|---|
Molekularformel |
C16H34O3 |
Molekulargewicht |
274.44 g/mol |
IUPAC-Name |
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid |
InChI |
InChI=1S/C13H28O.C3H6O2/c1-5-6-8-11(2)9-7-10-12(3)13(4)14;1-2-3(4)5/h11-14H,5-10H2,1-4H3;2H2,1H3,(H,4,5)/t11?,12-,13+;/m1./s1 |
InChI-Schlüssel |
SLAOPQSMGZESHU-VHBLZNKNSA-N |
Isomerische SMILES |
CCCCC(C)CCC[C@@H](C)[C@H](C)O.CCC(=O)O |
Kanonische SMILES |
CCCCC(C)CCCC(C)C(C)O.CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


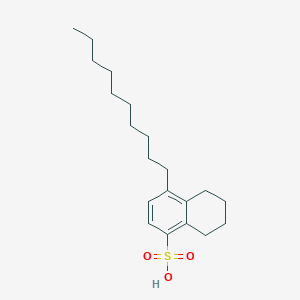
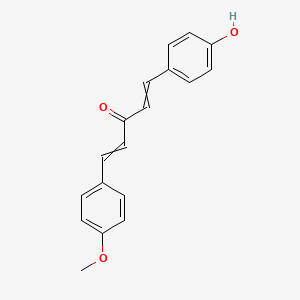
![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)
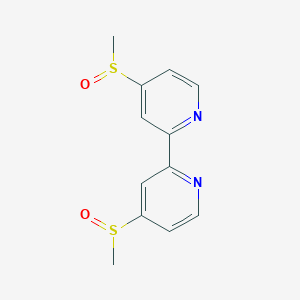
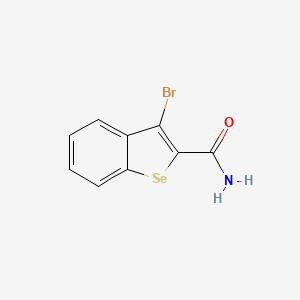
![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)

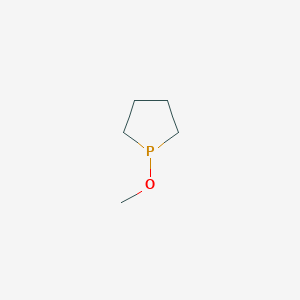
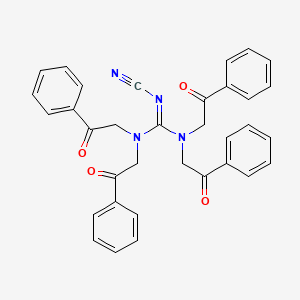
![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)


![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)
